(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a thiazolidinone derivative featuring a (Z)-configured methylidene bridge at the 5-position, linking a substituted pyrazole moiety to the thiazolidinone core. The pyrazole substituent includes a 2-methyl-4-isopropoxyphenyl group and a phenyl ring, while the thiazolidinone nitrogen at position 3 is modified with a 1-phenylethyl group. Its synthesis likely follows established protocols for analogous (Z)-configured thiazolidinones, involving condensation reactions between pyrazole-aldehydes and thiazolidinone precursors under basic conditions .
Thiazolidinones of this class are known for their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.
Properties
Molecular Formula |
C31H29N3O2S2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-20(2)36-26-15-16-27(21(3)17-26)29-24(19-33(32-29)25-13-9-6-10-14-25)18-28-30(35)34(31(37)38-28)22(4)23-11-7-5-8-12-23/h5-20,22H,1-4H3/b28-18- |
InChI Key |
YGIODIOTZKOMQT-VEILYXNESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.
Introduction of the thiazolidinone ring: This involves the reaction of a thioamide with a haloketone.
Final condensation: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The double bond in the thiazolidinone ring can be reduced to form a saturated thiazolidine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product would be the corresponding sulfone derivative.
Reduction: The major product would be the saturated thiazolidine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Based on the search results, the compound 2,3-disubstituted 1,3-thiazolidin-4-one, which includes N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide and N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, has potential applications as an anticancer agent . Further research indicates that Thiazolidin-4-ones have potential antimicrobial applications .
Anticancer Applications
- In vitro cytotoxicity Studies have shown that certain 1,3-thiazolidin-4-one derivatives exhibit anticancer potential against human renal cell adenocarcinoma (769-P) and human hepatoblastoma-derived cells (HepG2) . Compound 6 was the most toxic against 769-P cells, while compound 8 exhibited similar properties .
- Cell viability reduction Incubation of human renal adenocarcinoma cells with compound 6 and compound 8 resulted in significant reductions of cell viability . Compound 8, in particular, caused a time-dependent decrease in the viability of 769-P cells .
- Morphological changes Exposure to these compounds led to adverse changes in cell morphology, including irregularly shaped cells resulting from shrinkage of the cytoplasm and inhibition of contact growth .
- Apoptosis induction Compound 8 demonstrated a clear ability to induce apoptotic cell death in 769-P cell cultures . The novel 2,3-disubstituted 1,3-thiazolidin-4-ones induced cell cycle arrest and apoptosis in human renal adenocarcinoma cells (769-P) in a dose-dependent manner .
- CDK2 Inhibitory Activity Compound 2 displayed CDK2 inhibitory activity as well as potent cytotoxic activity in response to MCF-7 and HepG2 tumor cell lines .
Antimicrobial Applications
- A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds was synthesized and found to inhibit the growth of E. coli .
- 2-(Chlorophenyl-imino)thiazolidin-4-one displayed potent antibacterial activity against E. coli and S. aureus .
- Thiazolidin-4-ones have antibiofilm activity against different bacteria and fungi by inhibiting their formation .
- Docking studies suggest a probable involvement of E. coli Mur B .
Other applications
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with various enzymes or receptors, inhibiting their activity. The molecular targets could include enzymes involved in inflammation or cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its combination of a pyrazole-methylidene group and a 1-phenylethyl substituent. Key comparisons with analogues include:
Key Observations :
- The isopropoxy group on the phenyl ring (vs. methoxy or propoxy in analogues) balances steric bulk and electron-donating effects, which could influence binding to hydrophobic enzyme pockets .
Bioactivity Trends
While specific bioactivity data for the target compound are unavailable in the provided evidence, trends from analogues suggest:
- Anticancer Potential: Thiazolidinones with pyrazole-methylidene groups exhibit cytotoxicity via inhibition of tubulin polymerization or induction of ferroptosis, as seen in studies on OSCC (oral squamous cell carcinoma) .
- Anti-inflammatory Activity : The thiocarbonyl group may suppress NF-κB signaling, as observed in analogues with similar substitution patterns .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The 1-phenylethyl and isopropoxy groups likely confer higher logP values compared to shorter-chain analogues, favoring blood-brain barrier penetration.
- Solubility: The thioxo group may improve aqueous solubility relative to unsubstituted thiazolidinones.
Computational and Structural Analyses
- Noncovalent Interactions: The pyrazole and phenyl groups may engage in π-π stacking or van der Waals interactions with aromatic residues in target proteins, as predicted by tools like Multiwfn and visualized via ORTEP-3 .
- Stereoelectronic Effects : The (Z)-configuration at position 5 ensures optimal spatial alignment for binding, as seen in similar compounds .
Biological Activity
The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazolidinone core with multiple substituents that contribute to its biological activity. The thiazolidinone ring system is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Anticancer Activity
Thiazolidinone derivatives have shown considerable anticancer potential. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents at the 2 and 4 positions of the thiazolidinone ring have demonstrated significant anti-proliferative effects, leading to apoptosis in cancer cells through mechanisms such as inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. Research indicates that thiazolidinones can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antioxidant Properties
Antioxidant activity is another notable feature of thiazolidinones. Studies employing DPPH radical scavenging assays have revealed that some derivatives possess significant antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases . The antioxidant potential is often quantified using Vitamin C equivalent antioxidant capacity (CEAC), where certain derivatives exhibit activities markedly higher than that of Vitamin C.
Antimicrobial and Antitubercular Activities
Thiazolidinone derivatives have also been screened for antimicrobial properties against a range of pathogens. Compounds from this class have shown effectiveness against bacterial strains such as E. coli and Bacillus subtilis, as well as promising results against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at various positions on the thiazolidinone ring can lead to enhanced potency or selectivity for specific biological targets. For instance:
- Substituents at Position 3 : Alterations here can significantly affect anticancer activity.
- Substituents at Position 5 : These often influence anti-inflammatory and antioxidant properties.
Case Studies
- Sava et al. Study : This study synthesized several thiazolidinone derivatives and evaluated their antioxidant activities using DPPH assays. The most active derivative showed an IC50 value significantly lower than that of indometacin, underscoring the potential for developing new antioxidant agents .
- Selvam et al. Study : This research highlighted the synthesis of novel pyrazole-thiazolidinone hybrids that exhibited high MAO-B inhibitory activity alongside notable anti-inflammatory effects comparable to existing therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
